

OD36 Hydrochloride: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: OD36 hydrochloride

Cat. No.: B10814303

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Abstract

OD36 hydrochloride is a potent, ATP-competitive, macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). By targeting these two key kinases, **OD36 hydrochloride** demonstrates significant anti-inflammatory and anti-osteogenic properties. This technical guide provides an in-depth overview of the mechanism of action of **OD36 hydrochloride**, including its effects on downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for key assays.

Introduction

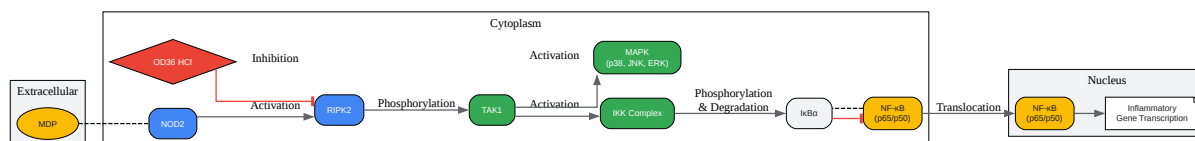
OD36 hydrochloride has emerged as a valuable research tool for investigating the roles of RIPK2 and ALK2 in various pathological processes. RIPK2 is a crucial mediator of inflammatory signaling downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) receptors, while ALK2 is a bone morphogenetic protein (BMP) type I receptor implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP). The dual inhibitory activity of **OD36 hydrochloride** makes it a compound of interest for studying and potentially treating inflammatory disorders and aberrant bone formation.

Mechanism of Action

OD36 hydrochloride exerts its effects by directly binding to the ATP pocket of both RIPK2 and ALK2, thereby preventing their phosphorylation and subsequent activation.

Inhibition of the NOD-RIPK2 Signaling Pathway

In the NOD-like receptor (NLR) signaling pathway, the recognition of bacterial peptidoglycans by NOD1 and NOD2 triggers the recruitment and activation of RIPK2. Activated RIPK2 undergoes autophosphorylation and initiates downstream signaling cascades, primarily leading to the activation of the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways. This results in the production of pro-inflammatory cytokines and chemokines. **OD36 hydrochloride** effectively blocks the kinase activity of RIPK2, thereby inhibiting these downstream inflammatory responses.



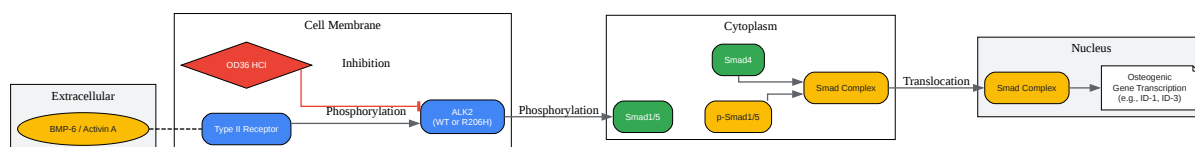
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Caption: OD36 HCl inhibits the NOD2-RIPK2 signaling pathway.

Inhibition of the ALK2-Smad Signaling Pathway

ALK2, a BMP type I receptor, plays a crucial role in bone and cartilage formation. Upon binding of ligands such as BMPs or, in the case of FOP-associated mutations (e.g., R206H), activin A, ALK2 forms a complex with a type II receptor and becomes phosphorylated. Activated ALK2 then phosphorylates the downstream signaling proteins Smad1 and Smad5. Phosphorylated Smad1/5 forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of osteogenic genes. **OD36 hydrochloride** inhibits the kinase activity of both wild-

type and mutant ALK2, thereby preventing the phosphorylation of Smad1/5 and blocking the osteogenic signaling cascade.[1]



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Caption: OD36 HCl inhibits the ALK2-Smad signaling pathway.

Data Presentation

In Vitro Inhibitory Activity

Target	Assay Type	IC50 (nM)	KD (nM)	Reference
RIPK2	Kinase Assay	5.3	-	
ALK2	Kinase Assay	47	37	
ALK2 (R206H)	Kinase Assay	22	-	
ALK1	Kinase Assay	-	90	

Kinase Selectivity

OD36 hydrochloride was profiled against a panel of 366 kinases. At a concentration of 100 nM, significant inhibition (>50%) was observed for a limited number of kinases, highlighting its relative selectivity.

Kinase	% Inhibition at 100 nM
RIPK2	>90%
ALK2	~80%
SIK2	~80%
ACVR2B	~80%
ACVRL1	~80%

A more comprehensive kinase selectivity profile is not publicly available at this time.

In Vivo Efficacy

In a mouse model of MDP-induced acute peritonitis, a single intraperitoneal dose of **OD36 hydrochloride** demonstrated significant anti-inflammatory effects.

Model	Species	Dose	Route	Effect	Reference
MDP-induced peritonitis	Mouse	6.25 mg/kg	i.p.	Inhibition of inflammatory cell recruitment (neutrophils and lymphocytes)	

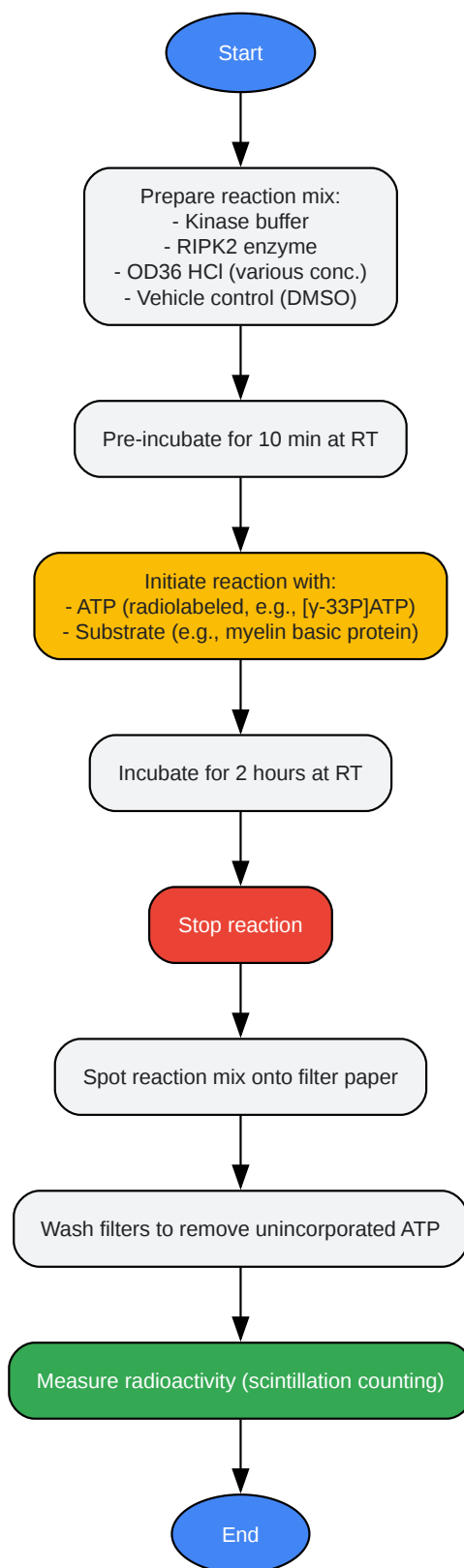
Pharmacokinetic Data

No publicly available pharmacokinetic data for **OD36 hydrochloride** (e.g., C_{max}, T_{max}, AUC, oral bioavailability) was identified.

Experimental Protocols

RIPK2 Kinase Assay (Radiometric)

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.



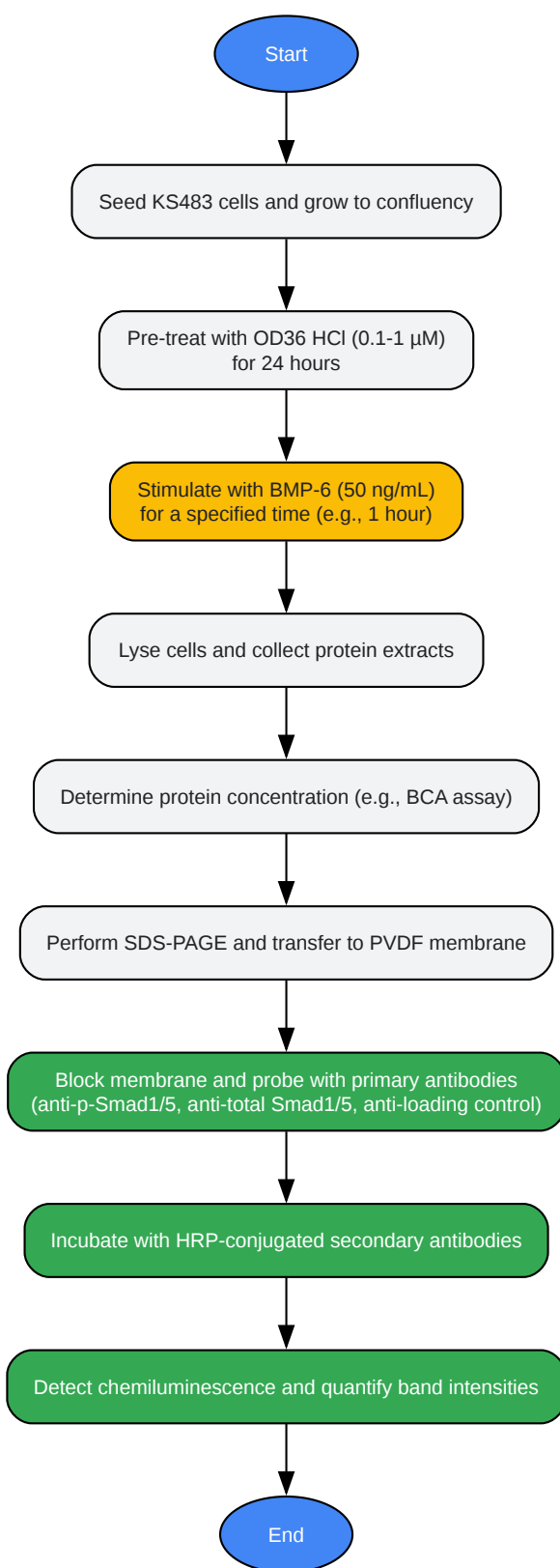
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Caption: Workflow for a radiometric RIPK2 kinase assay.

- **Reaction Setup:** In a 96-well plate, combine the kinase buffer, RIPK2 enzyme, and varying concentrations of **OD36 hydrochloride** or vehicle control (DMSO).
- **Pre-incubation:** Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add a mixture of radiolabeled ATP (e.g., [γ - ^{33}P]ATP) and a suitable substrate (e.g., myelin basic protein) to each well to start the kinase reaction.
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- **Substrate Capture:** Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
- **Washing:** Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
- **Detection:** Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **OD36 hydrochloride** and determine the IC50 value.

Western Blot for Phospho-Smad1/5 in KS483 Cells

This protocol is based on the methods described in Sánchez-Duffhues et al., 2019.



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Caption: Workflow for Western blot analysis of p-Smad1/5.

- **Cell Culture and Treatment:** Seed KS483 cells in culture plates and grow until they reach the desired confluency. Pre-treat the cells with **OD36 hydrochloride** at concentrations ranging from 0.1 to 1 μM for 24 hours.
- **Stimulation:** Stimulate the cells with 50 ng/mL of BMP-6 for a defined period (e.g., 1 hour) to induce Smad1/5 phosphorylation.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-Smad1/5, total Smad1/5, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection and Analysis:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phospho-Smad1/5 signal to the total Smad1/5 and loading control signals.

MDP-Induced Acute Peritonitis in Mice

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.

- **Animal Acclimatization:** Acclimatize the mice to the experimental conditions for at least one week prior to the experiment.
- **Inhibitor Administration:** Administer **OD36 hydrochloride** (6.25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
- **Induction of Peritonitis:** After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of muramyl dipeptide (MDP).
- **Peritoneal Lavage:** At a defined time point after MDP injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of sterile PBS or saline into the peritoneal cavity.
- **Cell Counting and Differentiation:**
 - Determine the total number of inflammatory cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
 - Prepare cytospin slides from the lavage fluid and stain with a differential stain (e.g., Wright-Giemsa) to identify and count the different types of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages).
- **Data Analysis:** Compare the number and composition of inflammatory cells in the peritoneal lavage fluid of **OD36 hydrochloride**-treated mice with those of the vehicle-treated control group.

Conclusion

OD36 hydrochloride is a potent dual inhibitor of RIPK2 and ALK2, demonstrating significant anti-inflammatory and anti-osteogenic activities in preclinical models. Its mechanism of action involves the direct inhibition of the kinase activity of these two enzymes, leading to the suppression of downstream NF- κ B/MAPK and Smad signaling pathways, respectively. The data presented in this guide highlight the potential of **OD36 hydrochloride** as a valuable research tool for elucidating the roles of RIPK2 and ALK2 in health and disease. Further studies are warranted to explore its full therapeutic potential, including a comprehensive characterization of its kinase selectivity and pharmacokinetic profile.

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References

- 1. medchemexpress.com [medchemexpress.com]
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